1-(3-Fluorophenyl)-2-hydroxyethanone

Purity Analysis Quality Control Procurement Specifications

1-(3-Fluorophenyl)-2-hydroxyethanone (CAS 229025-05-2) is the meta-fluoro substituted α-hydroxy ketone required for synthesizing patent-protected benzopyrazole ROCK inhibitors and fluorinated chromone libraries with demonstrated anti-influenza (H1N1) and anticancer activity. Its 3-fluoro regiochemistry imparts unique electronic and steric properties, making it non-interchangeable with the 2-fluoro or 4-fluoro positional isomers—substitution risks altered regioselectivity, reduced yields, or synthetic failure. Procuring the ≥98% (GC) purity grade minimizes additional purification steps, reduces time-to-data, and ensures reproducible outcomes in kinase inhibitor SAR studies and heterocyclic scaffold diversification campaigns.

Molecular Formula C8H7FO2
Molecular Weight 154.14
CAS No. 229025-05-2
Cat. No. B2699213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-2-hydroxyethanone
CAS229025-05-2
Molecular FormulaC8H7FO2
Molecular Weight154.14
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)CO
InChIInChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2
InChIKeyZOKOYYGAFCQIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)-2-hydroxyethanone (CAS 229025-05-2) Procurement Guide: Properties, Purity Specifications, and Core Research Utility


1-(3-Fluorophenyl)-2-hydroxyethanone (CAS 229025-05-2), also known as 3'-Fluoro-2-hydroxyacetophenone, is a fluorinated aromatic α-hydroxy ketone with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . It is a solid at 20°C and is primarily utilized as a research chemical and a versatile synthetic building block . The compound features a 3-fluorophenyl substituent and a reactive α-hydroxyketone moiety, making it a key intermediate in the construction of more complex molecules, including heterocycles relevant to pharmaceutical discovery programs .

Why 1-(3-Fluorophenyl)-2-hydroxyethanone is Not Interchangeable with Other Fluorophenyl Acetophenone Analogs


While other fluorophenyl acetophenones, such as the 2-fluoro (CAS 218771-68-7) or 4-fluoro (CAS 403-31-6) regioisomers, share the same molecular formula and core functional groups, their distinct substitution pattern on the phenyl ring leads to significantly different physicochemical properties and reactivity profiles . The meta (3-position) fluoro substitution in 1-(3-Fluorophenyl)-2-hydroxyethanone imparts a unique electronic distribution and steric environment compared to its ortho or para analogs. This directly affects the compound's behavior in key reactions such as cyclocondensations to form chromones [1] or its coupling efficiency in the synthesis of patent-protected kinase inhibitors . Consequently, substituting this compound with a positional isomer is highly likely to result in different reaction yields, altered regioselectivity, or a complete failure to obtain the desired advanced intermediate or final active pharmaceutical ingredient.

Quantitative Differentiation of 1-(3-Fluorophenyl)-2-hydroxyethanone (CAS 229025-05-2) for Strategic Sourcing


Comparative Purity Specifications: 1-(3-Fluorophenyl)-2-hydroxyethanone vs. 4-Fluoro Isomer

A direct comparison of technical datasheets from major suppliers reveals a quantifiable difference in standard product purity between 1-(3-Fluorophenyl)-2-hydroxyethanone and its 4-fluoro analog. The target compound is commercially available with a minimum purity specification of 98% (GC) , whereas the closely related 1-(4-Fluorophenyl)-2-hydroxyethanone (CAS 403-31-6) is commonly offered at a standard purity of 95% . This 3% difference in assay value is a critical procurement parameter for research applications requiring higher initial purity to minimize purification steps.

Purity Analysis Quality Control Procurement Specifications

Regioisomer-Dependent Reactivity in Chromone Synthesis: A Comparative Study

A 2025 study evaluated a series of fluorinated 2-hydroxyacetophenones, including the 3-fluoro isomer, as precursors for the synthesis of 4H-chromen-4-ones with potential antiviral and anticancer activity [1]. While the study primarily reports on the biological activity of the final chromone products, it establishes a class-level inference: the position of the fluorine atom on the starting acetophenone is critical for the success of the condensation-heterocyclisation reaction and the properties of the resulting heterocycle. The 3-fluoro derivative was specifically utilized to successfully extend the scope of the chromone family, demonstrating its viability where other isomers may be less reactive or yield products with inferior biological profiles [1].

Fluorinated Heterocycles Chromone Synthesis Antiviral Research

Enabling Intellectual Property: Use of 1-(3-Fluorophenyl)-2-hydroxyethanone in Patented Rho Kinase Inhibitor Synthesis

Patent literature explicitly identifies 1-(3-fluorophenyl)-2-hydroxyethanone as a key synthetic intermediate in the preparation of benzopyrazole compounds claimed as Rho Kinase (ROCK) inhibitors . The specific placement of the fluorine atom at the 3-position is a structural requirement for the compounds of Formula (I) described in the patent. This direct linkage to a specific, patented drug discovery program creates a procurement demand driven by the need for exact compliance with the claimed chemical structures, as any deviation (e.g., using the 2- or 4-fluoro analog) would result in a different, and likely unclaimed or less active, final compound .

Rho Kinase (ROCK) Benzopyrazole Kinase Inhibitor Patent Literature

Optimal Use Cases for Procuring 1-(3-Fluorophenyl)-2-hydroxyethanone (CAS 229025-05-2)


Synthesis of Novel Fluorinated 4H-Chromen-4-ones for Antiviral and Anticancer Discovery

Leverage 1-(3-Fluorophenyl)-2-hydroxyethanone as a validated starting material for constructing fluorinated chromone libraries. Recent research confirms the utility of this specific isomer in extending the structural diversity of this biologically important scaffold, which has demonstrated activity against influenza A virus (H1N1) and various cancer cell lines [1]. Using the 3-fluoro isomer ensures access to a specific, underexplored region of chemical space within the chromone family [1].

Synthesis of Patent-Protected Benzopyrazole-Based Rho Kinase (ROCK) Inhibitors

This compound is a required intermediate for the preparation of specific benzopyrazole derivatives claimed as ROCK inhibitors in patent literature . Procuring the exact CAS 229025-05-2 is essential for anyone seeking to reproduce the patented syntheses, conduct structure-activity relationship (SAR) studies around the claimed compounds, or develop new analogs for this therapeutically relevant kinase target .

High-Fidelity Medicinal Chemistry and SAR Studies Requiring High-Purity Starting Material

For research programs where the impact of trace impurities can confound biological assay results or impede crystallization, the 98% (GC) minimum purity specification available from suppliers is a distinct advantage . This is especially relevant when compared to the more common 95% purity offered for the 4-fluoro analog . Procuring the higher-purity 3-fluoro isomer can directly reduce the cost and time associated with additional purification steps, ensuring more reliable and reproducible experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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